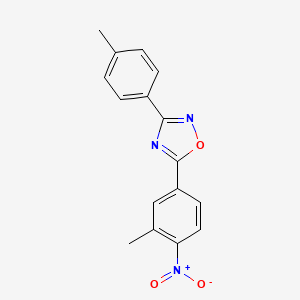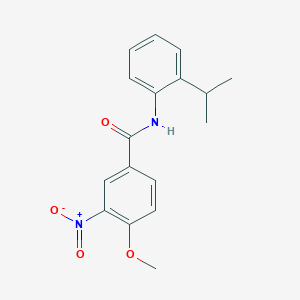![molecular formula C13H8BrN3O B5549921 3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)
3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine often involves multi-step chemical reactions starting from readily available materials such as pyridine and bromoaniline. Techniques like the Chichibabin reaction, bromosubstitution, diazotization, and the Suzuki coupling reaction are frequently employed. For instance, a novel phosphorescent ligand was synthesized using pyridine and 4-bromoaniline through such reactions, indicating a method that could be adapted for the synthesis of this compound (Gao Xi-cun, 2008).
Molecular Structure Analysis
The molecular structure of compounds like this compound is characterized by X-ray diffraction, showing specific configurations and conformations. For example, a related compound, 2-(Pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole, was synthesized and its structure confirmed by X-ray diffraction, indicating a monoclinic system with specific space group and crystal parameters (Zhong-Hua Shen et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by the presence of the oxadiazole and pyridine rings. These compounds undergo various chemical reactions, including nucleophilic substitution, cyclization, bromination, and coupling reactions, to yield products with potential biological and physical applications. For example, the synthesis of a related compound showcased the utility of phosphorus oxybromide for bromination, highlighting a method that could be relevant for modifying the chemical structure of this compound for specific applications (Niu Wen-bo, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for “3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could involve further exploration of their biological activities. For instance, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities . These compounds could be potential alternative templates for discovering novel antibacterial agents .
Propriétés
IUPAC Name |
5-(4-bromophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-3-9(4-6-11)13-16-12(17-18-13)10-2-1-7-15-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPAJANSNLOSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)
![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)
![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)
![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)